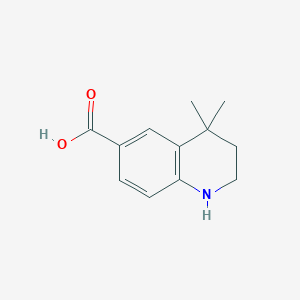

4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid

描述

属性

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-quinoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c1-12(2)5-6-13-10-4-3-8(11(14)15)7-9(10)12/h3-4,7,13H,5-6H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCTXNFOGFCRFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC2=C1C=C(C=C2)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363580 | |

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

596790-86-2 | |

| Record name | 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Method 1: Cyclization of Precursors

One common approach involves cyclization reactions using quinoline derivatives as precursors. The process begins with a substituted aniline derivative that undergoes condensation with an appropriate aldehyde or ketone to form an intermediate structure. Cyclization is then achieved under acidic or basic conditions to yield the tetrahydroquinoline ring system.

Reaction Scheme:

$$

\text{Aniline derivative} + \text{Aldehyde/Ketone} \rightarrow \text{Intermediate} \xrightarrow{\text{Cyclization}} \text{4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid}

$$

Method 2: Friedel-Crafts Alkylation

The synthesis can also involve Friedel-Crafts alkylation reactions where a substituted phenyl group reacts with a quinoline precursor under the influence of Lewis acids such as aluminum chloride ($$ AlCl_3 $$). This method is particularly useful for introducing methyl groups at the 4-position of the tetrahydroquinoline ring.

Method 3: Bromophenyl Derivative Pathway

A related compound, 2-(3-Bromophenyl)-4,4-dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid, is synthesized using brominated phenyl precursors via multi-step organic reactions. This pathway involves bromination followed by cyclization to form the tetrahydroquinoline structure.

Raw Materials

The preparation typically requires:

- Substituted aniline derivatives

- Aldehydes or ketones

- Lewis acids (e.g., $$ AlCl_3 $$)

- Solvents such as ethanol or acetic acid

- Catalysts for cyclization reactions.

Analysis of Preparation Methods

化学反应分析

Types of Reactions: 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility in synthesis .

科学研究应用

4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.

Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound is explored for its potential use in developing new therapeutic agents.

Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals

作用机制

The mechanism of action of 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, its derivatives may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact pathways depend on the specific application and the structure of the derivative being studied .

相似化合物的比较

Key Structural and Functional Insights:

Substituent Position and Activity: The 6-carboxylic acid group is a common feature in many analogs, suggesting its critical role in target binding (e.g., via hydrogen bonding with enzymes or receptors) .

Electronic Effects :

- Fluorine in the 4-fluorobenzyl analog (CAS: 1172715-09-1) enhances lipophilicity and may improve blood-brain barrier penetration .

- Oxo groups (e.g., at position 2 in CAS: 1172715-09-1) introduce hydrogen-bonding capability, which could influence binding affinity .

Chlorinated Derivatives :

- The 5,7-dichloro analog (CAS: 1289646-93-0) demonstrates how halogenation can enhance reactivity and biological activity, likely through increased electrophilicity or interaction with hydrophobic pockets .

Ester vs. Carboxylic Acid :

- The methyl ester derivative (CAS: 1187933-49-8) is more lipophilic than the carboxylic acid form, which may improve cell membrane permeability but reduce ionic interactions .

生物活性

4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid (DMTHQCA) is a compound of significant interest due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of DMTHQCA based on existing literature and research findings.

- Molecular Formula : C12H15NO2

- Molecular Weight : 205.25 g/mol

- CAS Number : 596790-86-2

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of DMTHQCA and its derivatives. For example:

- Antibacterial Activity : DMTHQCA has shown effectiveness against various bacterial strains. A study indicated that related tetrahydroquinoline compounds exhibit broad-spectrum antibacterial properties due to their ability to inhibit bacterial growth and biofilm formation .

- Antifungal Activity : Compounds similar to DMTHQCA have also demonstrated antifungal activity, making them candidates for treating fungal infections .

Neuroprotective Effects

DMTHQCA's structural similarity to known neuroprotective agents suggests potential benefits in neurodegenerative diseases. Research indicates that compounds within this class may inhibit enzymes involved in neurodegeneration, such as acetylcholinesterase (AChE), thereby enhancing cognitive function .

Anti-inflammatory Activity

The compound has been evaluated for its anti-inflammatory properties. Studies have shown that DMTHQCA can reduce inflammatory markers in vitro, indicating its potential use in treating inflammatory diseases .

The biological activities of DMTHQCA are attributed to several mechanisms:

- Enzyme Inhibition : Inhibition of key enzymes such as AChE and cyclooxygenase (COX) has been noted, which contributes to its neuroprotective and anti-inflammatory effects.

- Receptor Modulation : DMTHQCA may act as a modulator of G-protein-coupled receptors (GPCRs), influencing various signaling pathways involved in inflammation and pain response .

Study 1: Antibacterial Efficacy

A study conducted on the antibacterial efficacy of DMTHQCA derivatives revealed that certain modifications enhance their potency against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) ranging from 5 to 20 µg/mL for various strains tested .

Study 2: Neuroprotective Potential

In a neuroprotective study involving animal models of Alzheimer's disease, DMTHQCA demonstrated a significant reduction in cognitive decline when administered at doses of 10 mg/kg. The mechanism was linked to the inhibition of oxidative stress markers and enhancement of synaptic plasticity .

Data Summary Table

常见问题

Q. What are effective synthetic routes for 4,4-Dimethyl-1,2,3,4-tetrahydroquinoline-6-carboxylic acid?

- Methodological Answer : Acylative cyclization and heterocyclization are common strategies. For example:

- Acylation : React 4,5-dimethoxy-methylanthranilate with methyl malonyl chloride in the presence of triethylamine, followed by base-catalyzed ester condensation to form the quinoline backbone .

- Cyclization : Use AlCl₃ in 1,2-dichlorobenzene at 378 K to cyclize intermediates (e.g., chloroacetyl derivatives) into tetrahydroquinoline frameworks. This method achieved a 73% yield in related syntheses .

- Key Steps : Optimize reaction time, temperature, and catalyst loading to avoid side reactions like over-oxidation.

Q. What purification and characterization techniques are optimal for this compound?

- Methodological Answer :

- Purification : Recrystallization from ethanol or ethanol/hexane mixtures is effective for isolating crystalline products .

- Characterization :

- Spectroscopy : Use NMR to confirm substitution patterns and stereochemistry (e.g., cis/isoquinoline configurations) .

- Mass Spectrometry : GC-MS or high-resolution MS to verify molecular weight and fragmentation patterns .

- Elemental Analysis : Confirm purity (>95%) and composition via CHN analysis .

Q. How does the reactivity of functional groups (e.g., carboxylic acid, methyl groups) influence derivatization?

- Methodological Answer :

- Carboxylic Acid : React with alcohols (e.g., ethanol) under acidic conditions to form esters for improved solubility .

- Methyl Groups : Participate in regioselective alkylation or halogenation reactions. For example, bromination at the 6-position is feasible under electrophilic conditions .

- Stability : Avoid strong bases to prevent decarboxylation; monitor pH during reactions .

Advanced Research Questions

Q. How can stereochemical ambiguities in NMR data be resolved for this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration by growing single crystals (e.g., from methylene chloride/hexane) .

- NOE Experiments : Use 2D NMR (e.g., NOESY) to determine spatial proximity of protons in cis/trans isomers .

- Comparative Analysis : Cross-reference with known analogs (e.g., 2-oxo-tetrahydroquinoline derivatives) to assign signals .

Q. What are the stability profiles of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Thermal Stability : Decomposition occurs above 370 K; store at room temperature in sealed containers .

- pH Sensitivity :

- Acidic Conditions : Protonation of the quinoline nitrogen enhances solubility but may lead to ring-opening at extremes (pH <2) .

- Basic Conditions : Risk of ester hydrolysis or decarboxylation (pH >10); use buffered solutions for biological assays .

Q. How can computational modeling predict regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- DFT Calculations : Model electron density maps to identify reactive sites (e.g., C-6 for bromination due to electron-rich aromatic rings) .

- Molecular Dynamics : Simulate solvent effects on reaction pathways (e.g., dichlorobenzene vs. THF) .

- Docking Studies : Predict binding interactions if targeting biological receptors (e.g., antimicrobial assays) .

Q. How to address contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Use consistent protocols (e.g., MIC for antimicrobial tests) and controls (e.g., ciprofloxacin) .

- Metabolic Stability : Assess compound degradation in cell culture media via LC-MS to distinguish intrinsic activity from artifactual results .

- SAR Studies : Compare activity of analogs (e.g., 6-bromo or 4-chloro derivatives) to identify critical functional groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。